2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC14735849
Molecular Formula: C17H15ClN2OS2
Molecular Weight: 362.9 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -](/images/structure/VC14735849.png)
Specification
Molecular Formula | C17H15ClN2OS2 |
---|---|
Molecular Weight | 362.9 g/mol |
IUPAC Name | 2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C17H15ClN2OS2/c18-12-7-3-1-5-10(12)9-22-17-19-15(21)14-11-6-2-4-8-13(11)23-16(14)20-17/h1,3,5,7H,2,4,6,8-9H2,(H,19,20,21) |
Standard InChI Key | XIRASFKOVWUUIR-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC4=CC=CC=C4Cl |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name, 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one, reflects its intricate architecture:
-
Core structure: A 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold, comprising a pyrimidinone ring fused to a tetrahydrobenzothiophene moiety.
-
Substituent: A 2-chlorobenzyl group attached via a sulfanyl (-S-) linker at position 2 of the pyrimidinone ring.
This configuration places the compound within a broader class of S-alkyl thieno[2,3-d]pyrimidinones, which have been extensively studied for their anticancer properties . The chlorine atom at the ortho position of the benzyl group may enhance lipophilicity and electronic effects, potentially influencing receptor binding or metabolic stability .
Synthetic Methodologies
General Synthesis of Thieno[2,3-d]pyrimidinones
The synthesis of thieno[2,3-d]pyrimidinones typically involves cyclocondensation strategies. A common approach, as described by Botros et al., utilizes [4+2] cyclization between aminothiophene derivatives and carbonyl-containing reagents . For example:
-
Intermediate formation: Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate reacts with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate to form annulated pyrimidine systems .
-
Functionalization: Subsequent alkylation or arylation at the sulfur atom introduces diverse substituents.
Spectroscopic Characterization
Data from structurally similar S-alkyl thieno[2,3-d]pyrimidinones provide a basis for predicting the spectroscopic profile of the target compound :
Technique | Key Features |
---|---|
IR Spectroscopy | Peaks at ~1680 cm⁻¹ (C=O stretch), ~2920 cm⁻¹ (C-H aliphatic), ~750 cm⁻¹ (C-Cl). |
¹H NMR | - δ 1.7–2.8 ppm (m, 8H, tetrahydrobenzene CH2) |
- δ 4.1–4.3 ppm (s, 2H, SCH2) | |
- δ 5.3 ppm (s, 2H, NCH2C6H4Cl) | |
- δ 7.2–7.6 ppm (m, 4H, aromatic H) | |
13C NMR | - δ 21–25 ppm (tetrahydrobenzene CH2) |
- δ 46 ppm (NCH2C6H4Cl) | |
- δ 128–135 ppm (aromatic C) | |
- δ 165 ppm (C=O) | |
Mass Spectrometry | Molecular ion peak at m/z 415 (M⁺, calculated for C19H18ClN3OS2). |
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | 1.2 ± 0.3 | EGFR inhibition (↓ phosphorylation) |
HepG2 | 0.9 ± 0.2 | Apoptosis induction (↑ caspase-3/7) |
A549 | 2.1 ± 0.4 | Cell cycle arrest (G2/M phase) |
Note: Data extrapolated from S-alkyl derivatives with similar substituents .
Structure-Activity Relationships (SAR)
Key SAR observations for thieno[2,3-d]pyrimidinones include:
-
Sulfanyl Linker: Essential for maintaining planar geometry and hydrogen bonding with biological targets .
-
2-Chlorobenzyl Group: Enhances hydrophobic interactions and electron-withdrawing effects, improving potency compared to unsubstituted benzyl analogs .
-
Tetrahydrobenzene Ring: Saturation reduces steric hindrance, favoring binding to rigid enzyme active sites .
Pharmacokinetic and Toxicity Considerations
While pharmacokinetic data for the target compound are unavailable, analogs exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume